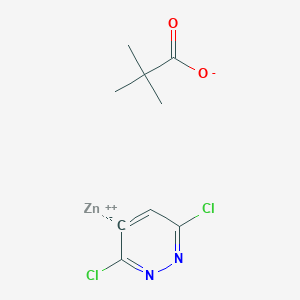
(3,6-Dichloropyridazin-4-yl)zinc pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dichloropyridazin-4-yl)zinc pivalate is a chemical compound with the molecular formula C9H10Cl2N2O2Zn. It is commonly used as a building block in organic synthesis and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridazin-4-yl)zinc pivalate typically involves the reaction of 3,6-dichloropyridazine with zinc pivalate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloropyridazin-4-yl)zinc pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl halide .
Scientific Research Applications
(3,6-Dichloropyridazin-4-yl)zinc pivalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: It is employed in the synthesis of biologically active compounds and as a tool for studying biochemical pathways.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridazin-4-yl)zinc pivalate involves its reactivity as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction it undergoes. For example, in a coupling reaction, it acts as a nucleophile, forming a bond with an electrophilic aryl halide .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichloropyridazin-4-yl)zinc pivalate
- (3,6-Dibromopyridazin-4-yl)zinc pivalate
- (3,6-Dichloropyridazin-4-yl)zinc acetate
Uniqueness
(3,6-Dichloropyridazin-4-yl)zinc pivalate is unique due to its specific reactivity and the presence of both chlorine atoms and the zinc pivalate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
zinc;3,6-dichloro-4H-pyridazin-4-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-2-4(6)8-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWINKWFSBMRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=[C-]C(=NN=C1Cl)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














